![molecular formula C20H25FN4OS B14045351 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B14045351.png)
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine is a complex organic compound that belongs to the class of thienobenzodiazepines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly in the field of neuropharmacology.
Métodos De Preparación
The synthesis of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-b][1,5]benzodiazepine core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Introduction of the fluoro substituent: This step involves the selective fluorination of the aromatic ring.
Attachment of the piperazine moiety: This is done through nucleophilic substitution reactions, where the piperazine ring is introduced to the core structure.
Final modifications:
Industrial production methods for this compound would involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups on the piperazine ring.
Substitution: Nucleophilic substitution reactions are common, particularly for modifying the piperazine ring or introducing new substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine has several scientific research applications:
Neuropharmacology: This compound has been studied for its potential as an atypical antipsychotic drug.
Medicinal Chemistry: It serves as a lead compound for the development of new drugs targeting central nervous system disorders.
Biological Research: The compound is used in studies investigating the mechanisms of neurotransmitter receptor interactions and their effects on neuronal function.
Mecanismo De Acción
The mechanism of action of 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine involves its interaction with various neurotransmitter receptors. It acts as an antagonist or partial agonist at these receptors, modulating their activity and thereby influencing neurotransmission. The compound has shown potent protective action against neurotoxicity induced by N-methyl-D-aspartate (NMDA) receptor hypofunction .
Comparación Con Compuestos Similares
Similar compounds to 8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine include:
Clozapine: An atypical antipsychotic with a similar receptor interaction profile.
Olanzapine: Another thienobenzodiazepine with antipsychotic properties.
Risperidone: Atypical antipsychotic with a different chemical structure but similar pharmacological effects.
The uniqueness of this compound lies in its specific receptor binding profile and its potential to ameliorate NMDA receptor hypofunction without causing extrapyramidal side effects .
Propiedades
Fórmula molecular |
C20H25FN4OS |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
8-fluoro-4-[(3S)-3-(2-methoxyethyl)-4-methylpiperazin-1-yl]-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine |
InChI |
InChI=1S/C20H25FN4OS/c1-13-10-16-19(25-8-7-24(2)15(12-25)6-9-26-3)22-17-5-4-14(21)11-18(17)23-20(16)27-13/h4-5,10-11,15,23H,6-9,12H2,1-3H3/t15-/m0/s1 |
Clave InChI |
IUUFQWSEENCYRJ-HNNXBMFYSA-N |
SMILES isomérico |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN([C@H](C4)CCOC)C |
SMILES canónico |
CC1=CC2=C(S1)NC3=C(C=CC(=C3)F)N=C2N4CCN(C(C4)CCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


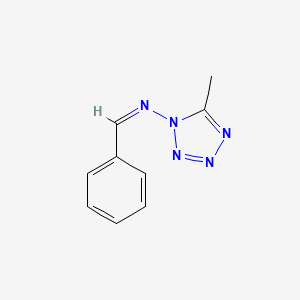
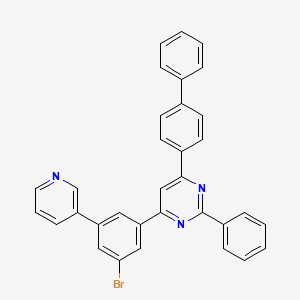

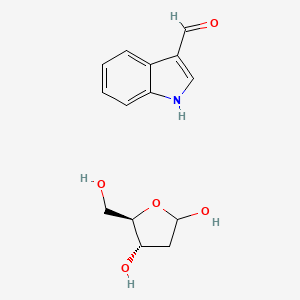



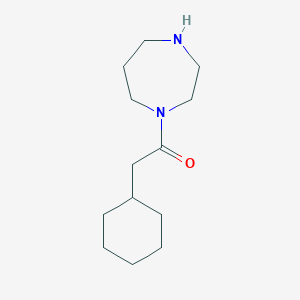
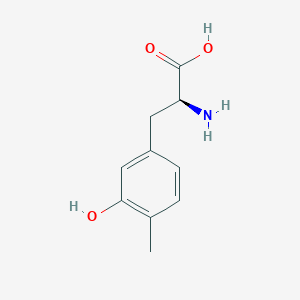
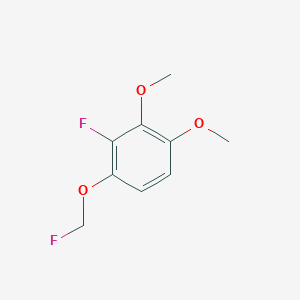

![7-bromo-1H-pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B14045338.png)
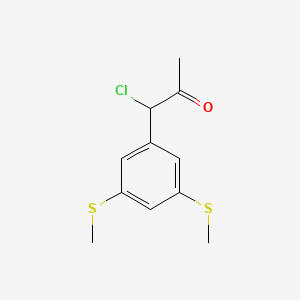
![3-[Tert-butyl(dimethyl)silyl]oxy-1-hydroxypyrrolidine-2-carbonitrile](/img/structure/B14045370.png)
